molecular formula C14H8N2O4 B13486756 1,3-Dioxoisoindolin-2-yl picolinate

1,3-Dioxoisoindolin-2-yl picolinate

Cat. No.: B13486756
M. Wt: 268.22 g/mol
InChI Key: NFLHVIKPYCMUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl picolinate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl picolinate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent. The reaction is brought to reflux overnight, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl picolinate involves its interaction with specific molecular targets and pathways. The distinctive structural features of isoindoline-1,3-diones play a significant role in their biological activity and their ability to interact with different biological targets . These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 1,3-Dioxoisoindolin-2-yl picolinate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the picolinate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) pyridine-2-carboxylate

InChI

InChI=1S/C14H8N2O4/c17-12-9-5-1-2-6-10(9)13(18)16(12)20-14(19)11-7-3-4-8-15-11/h1-8H

InChI Key

NFLHVIKPYCMUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.